2-[4-(4-CHLOROPHENYL)PIPERAZIN-1-YL]-4'-METHYL-2'-(PYRROLIDIN-1-YL)-1,6-DIHYDRO-[4,5'-BIPYRIMIDIN]-6-ONE
Overview
Description
2-[4-(4-Chlorophenyl)piperazin-1-yl]-4’-methyl-2’-(pyrrolidin-1-yl)-1,6-dihydro-[4,5’-bipyrimidin]-6-one is a complex organic compound that features a piperazine ring, a pyrrolidine ring, and a bipyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-4’-methyl-2’-(pyrrolidin-1-yl)-1,6-dihydro-[4,5’-bipyrimidin]-6-one typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 4-chlorophenylamine with piperazine under controlled conditions to form the 4-(4-chlorophenyl)piperazine intermediate.
Bipyrimidine Core Construction: The bipyrimidine core is synthesized through a series of condensation reactions involving appropriate pyrimidine precursors.
Final Coupling: The final step involves coupling the piperazine derivative with the bipyrimidine core in the presence of a suitable catalyst and under specific temperature and pressure conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Chlorophenyl)piperazin-1-yl]-4’-methyl-2’-(pyrrolidin-1-yl)-1,6-dihydro-[4,5’-bipyrimidin]-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar aprotic solvents.
Major Products
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted piperazine or pyrrolidine derivatives.
Scientific Research Applications
2-[4-(4-Chlorophenyl)piperazin-1-yl]-4’-methyl-2’-(pyrrolidin-1-yl)-1,6-dihydro-[4,5’-bipyrimidin]-6-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting central nervous system disorders.
Biological Studies: The compound is used in research to understand its interaction with various biological targets, including receptors and enzymes.
Industrial Applications: It may be used in the synthesis of other complex organic molecules and as a precursor in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-4’-methyl-2’-(pyrrolidin-1-yl)-1,6-dihydro-[4,5’-bipyrimidin]-6-one involves its interaction with specific molecular targets such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and thereby exerting its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(4-Bromophenyl)piperazin-1-yl]-4’-methyl-2’-(pyrrolidin-1-yl)-1,6-dihydro-[4,5’-bipyrimidin]-6-one
- 2-[4-(4-Fluorophenyl)piperazin-1-yl]-4’-methyl-2’-(pyrrolidin-1-yl)-1,6-dihydro-[4,5’-bipyrimidin]-6-one
Uniqueness
The uniqueness of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-4’-methyl-2’-(pyrrolidin-1-yl)-1,6-dihydro-[4,5’-bipyrimidin]-6-one lies in its specific substitution pattern and the presence of both piperazine and pyrrolidine rings, which may confer distinct pharmacological properties compared to its analogs.
Properties
IUPAC Name |
2-[4-(4-chlorophenyl)piperazin-1-yl]-4-(4-methyl-2-pyrrolidin-1-ylpyrimidin-5-yl)-1H-pyrimidin-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClN7O/c1-16-19(15-25-22(26-16)30-8-2-3-9-30)20-14-21(32)28-23(27-20)31-12-10-29(11-13-31)18-6-4-17(24)5-7-18/h4-7,14-15H,2-3,8-13H2,1H3,(H,27,28,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFMYRFWVYTZFHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C2=CC(=O)NC(=N2)N3CCN(CC3)C4=CC=C(C=C4)Cl)N5CCCC5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN7O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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